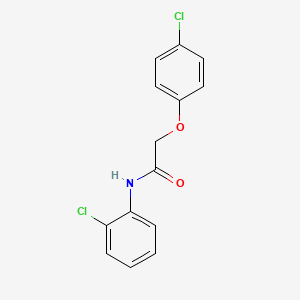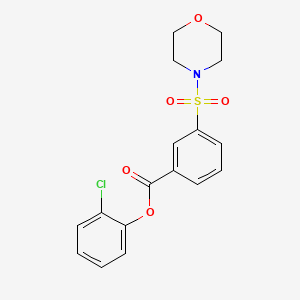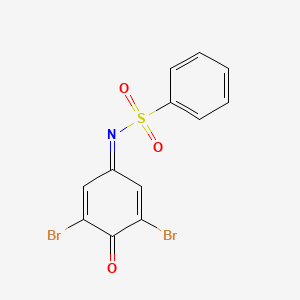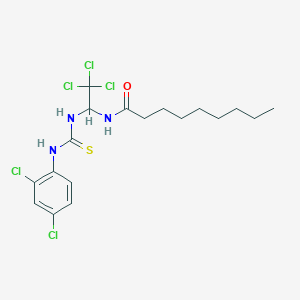![molecular formula C12H4N2O7 B15044696 6,7-Dinitro-benzo[de]isochromene-1,3-dione CAS No. 3807-78-1](/img/structure/B15044696.png)
6,7-Dinitro-benzo[de]isochromene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dinitro-benzo[de]isochromene-1,3-dione typically involves the nitration of benzo[de]isochromene-1,3-dione. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 6 and 7 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the corrosive and hazardous nature of the nitrating agents.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dinitro-benzo[de]isochromene-1,3-dione can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Reduction: 6,7-Diamino-benzo[de]isochromene-1,3-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dinitro-benzo[de]isochromene-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use in the development of biochemical assays and as a probe for studying biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dinitro-benzo[de]isochromene-1,3-dione is primarily based on its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The nitro groups play a crucial role in these interactions, as they can be reduced to form reactive nitrogen species that can modify proteins, nucleic acids, and other cellular components .
Comparison with Similar Compounds
6,7-Dibromobenzo[de]isochromene-1,3-dione: Similar structure but with bromine atoms instead of nitro groups.
5-Bromo-benzo[de]isochromene-1,3-dione: Contains a single bromine atom at the 5 position.
6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo[de]isochromene-1,3-dione: Contains a hydroxyalkyl group at the 6 position.
Uniqueness: 6,7-Dinitro-benzo[de]isochromene-1,3-dione is unique due to the presence of two nitro groups at the 6 and 7 positions, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
3807-78-1 |
|---|---|
Molecular Formula |
C12H4N2O7 |
Molecular Weight |
288.17 g/mol |
IUPAC Name |
8,10-dinitro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione |
InChI |
InChI=1S/C12H4N2O7/c15-11-5-1-3-7(13(17)18)10-8(14(19)20)4-2-6(9(5)10)12(16)21-11/h1-4H |
InChI Key |
FQRCSJLFCQWWBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}benzamide](/img/structure/B15044626.png)
![(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B15044648.png)


![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid](/img/structure/B15044666.png)
![N'-[(1E)-(2-hydroxyphenyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B15044674.png)
![N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B15044677.png)

![2-{[(1-{[2-(2-Oxiranylmethoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane](/img/structure/B15044690.png)


![Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate](/img/structure/B15044710.png)
